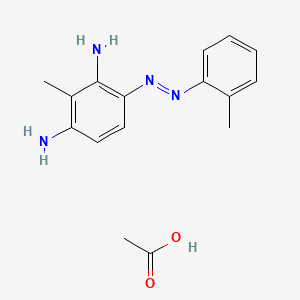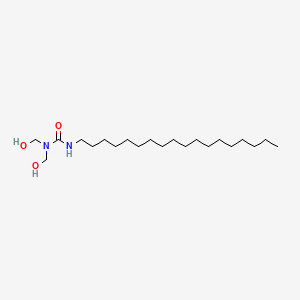
N,N-Dimethylol-N'-stearylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylol-N’-stearylurea: is a chemical compound with the molecular formula C21H44N2O3 . It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of a stearyl group attached to a urea backbone, which imparts specific physical and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylol-N’-stearylurea typically involves the reaction of stearylurea with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the dimethylol groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylol-N’-stearylurea is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment. The use of advanced monitoring and control systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylol-N’-stearylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearylurea oxides, while reduction can produce stearylurea derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethylol-N’-stearylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and textiles due to its ability to form stable films and enhance material properties.
Mechanism of Action
The mechanism of action of N,N-Dimethylol-N’-stearylurea involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds. It can also form hydrogen bonds with other molecules, influencing their physical and chemical properties.
Comparison with Similar Compounds
N,N-Dimethylurea: A simpler analog with similar urea backbone but lacking the stearyl group.
N,N-Dimethylolurea: Similar in structure but without the stearyl group, used in textile finishing.
Stearylurea: Lacks the dimethylol groups but shares the stearyl group.
Uniqueness: N,N-Dimethylol-N’-stearylurea is unique due to the presence of both dimethylol and stearyl groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers.
Properties
CAS No. |
72749-65-6 |
|---|---|
Molecular Formula |
C21H44N2O3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
1,1-bis(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(26)23(19-24)20-25/h24-25H,2-20H2,1H3,(H,22,26) |
InChI Key |
BZTQFWIWLSWQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




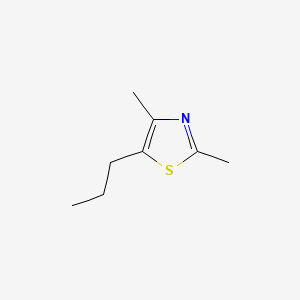
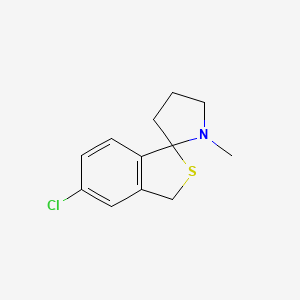

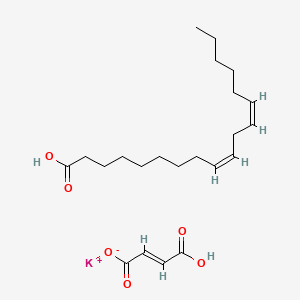
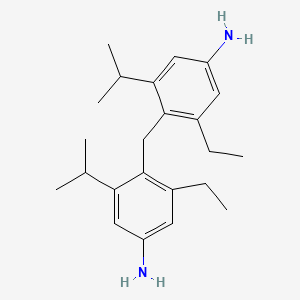

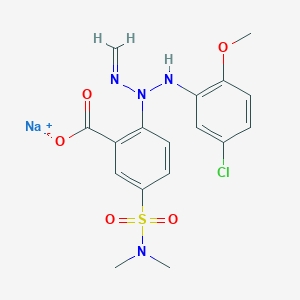
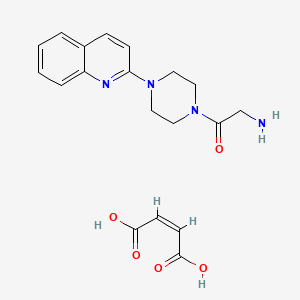
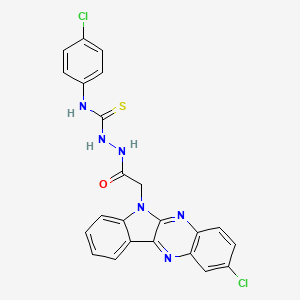

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
